Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
CAS No.: 42415-80-5
Cat. No.: VC16989379
Molecular Formula: C24H41NaO6
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42415-80-5 |
|---|---|
| Molecular Formula | C24H41NaO6 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |
| Standard InChI | InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |
| Standard InChI Key | LJXQVMLSQZESSP-AFEZEDKISA-M |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Composition
Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is defined by the formula C₂₄H₄₁NaO₆, comprising a 24-carbon chain with sodium as the counterion. The structure branches from oleic acid (C₁₈H₃₄O₂), incorporating additional ethoxy and methyl-oxoethyl groups. The IUPAC name, sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate, reflects its Z-configuration double bond at the ninth carbon of the oleate moiety and the esterified side chains.
Comparative Analysis with Sodium Oleate
While sodium oleate (C₁₈H₃₃NaO₂) represents a simpler sodium salt of oleic acid, the target compound’s extended structure enhances its surfactant capabilities. Key differences include:
The elongated carbon chain and ester groups in the target compound improve its ability to stabilize emulsions by reducing interfacial tension more effectively than sodium oleate.
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized through esterification of oleic acid with propanoic acid derivatives, followed by sodium salt formation. A two-step process is typical:
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Esterification: Oleic acid reacts with methyl-oxoethyl propanoate under acidic conditions to form the ester intermediate.
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Saponification: The intermediate is treated with sodium hydroxide, yielding the sodium carboxylate.
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is scarce in open literature, analogous oleate derivatives exhibit characteristic peaks:
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IR: Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (carboxylate COO⁻) .
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¹H NMR: Signals for olefinic protons (δ 5.3 ppm), methyl esters (δ 3.6 ppm), and sodium-bound carboxylates (broad, δ 2.1–2.3 ppm) .
Applications in Cosmetic Formulations
Emulsification Mechanism
As a nonionic surfactant, the compound reduces surface tension at oil-water interfaces. The hydrophobic oleate chain embeds into oil droplets, while the hydrophilic sodium carboxylate and ethoxy groups interact with water, forming stable micelles. This dual affinity prevents phase separation in creams and lotions.
Performance Advantages Over Traditional Surfactants
Compared to sodium oleate, the target compound offers:
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Enhanced Stability: The branched ester groups resist hydrolysis under acidic or alkaline conditions.
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Reduced Irritation: Larger molecular size limits skin penetration, minimizing irritation risks .
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Synergy with Thickeners: Ethoxy groups hydrogen-bond with polymers like carbomers, improving texture.
Comparative Analysis with Potassium Analogues
The potassium derivative, potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate, shares similar applications but differs in solubility. Sodium’s smaller ionic radius enhances water solubility (448.6 g/mol vs. 464.8 g/mol for potassium), making the sodium variant preferable in aqueous formulations.
Future Research Directions
Toxicology Studies
Comprehensive assessments of dermal absorption and chronic exposure are needed to validate safety in leave-on cosmetics.
Green Chemistry Approaches
Enzymatic synthesis routes using lipases could reduce energy consumption versus traditional acid-catalyzed esterification .
Expanded Applications
Exploration in pharmaceutical nanoemulsions or biodiesel stabilization may leverage its high thermal stability (decomposition >200°C inferred from sodium oleate data) .
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